(5E)-1-(3,5-dimethylphenyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-1-(3,5-dimethylphenyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines a pyrimidine ring with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(3,5-dimethylphenyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. The use of packed-bed reactors and response surface methodology can help in fine-tuning the reaction parameters such as temperature, catalyst concentration, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(3,5-dimethylphenyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene or pyrimidine rings, often using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, altering the compound’s properties .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its potential bioactivity. It can serve as a probe to investigate biological pathways and mechanisms .
Medicine
In medicine, (5E)-1-(3,5-dimethylphenyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione may have potential therapeutic applications. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of (5E)-1-(3,5-dimethylphenyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and benzylidene compounds. Examples include:
- 1-(3,5-dimethylphenyl)-2,4,6-trioxo-1,2,3,4-tetrahydropyrimidine
- 5-(4-methoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
What sets (5E)-1-(3,5-dimethylphenyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(5E)-1-(3,5-dimethylphenyl)-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-4-9-28-18-7-5-16(6-8-18)13-19-20(25)23-22(27)24(21(19)26)17-11-14(2)10-15(3)12-17/h4-8,10-13H,1,9H2,2-3H3,(H,23,25,27)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQFQVPUOVEQJT-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC=C)C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC=C)/C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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